Cas no 138887-02-2 (1-Naphthalenecarbonitrile, 2-bromo-)

1-Naphthalenecarbonitrile, 2-bromo- 化学的及び物理的性質
名前と識別子
-
- 1-Naphthalenecarbonitrile, 2-bromo-
- 2-bromonaphthalene-1-carbonitrile
- 138887-02-2
- 2-Bromo-1-naphthonitrile
- DB-083973
- SCHEMBL6235233
- DTXSID60704774
-
- インチ: InChI=1S/C11H6BrN/c12-11-6-5-8-3-1-2-4-9(8)10(11)7-13/h1-6H
- InChIKey: PWQXTGXNSBDWEZ-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(=C1)C=CC(=C2C#N)Br
計算された属性
- せいみつぶんしりょう: 230.96838
- どういたいしつりょう: 230.96836g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 230
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 23.8Ų
じっけんとくせい
- PSA: 23.79
1-Naphthalenecarbonitrile, 2-bromo- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A219000295-500mg |
2-Bromo-1-cyanonaphthalene |
138887-02-2 | 98% | 500mg |
1,029.00 USD | 2021-06-15 | |
Alichem | A219000295-1g |
2-Bromo-1-cyanonaphthalene |
138887-02-2 | 98% | 1g |
1,617.60 USD | 2021-06-15 | |
Alichem | A219000295-250mg |
2-Bromo-1-cyanonaphthalene |
138887-02-2 | 98% | 250mg |
686.80 USD | 2021-06-15 |
1-Naphthalenecarbonitrile, 2-bromo- 関連文献
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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5. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
1-Naphthalenecarbonitrile, 2-bromo-に関する追加情報
Recent Advances in the Study of 1-Naphthalenecarbonitrile, 2-bromo- (CAS: 138887-02-2) and Its Applications in Chemical Biology and Pharmaceutical Research
The compound 1-Naphthalenecarbonitrile, 2-bromo- (CAS: 138887-02-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in the synthesis of bioactive molecules. This research briefing aims to provide an overview of the latest advancements related to this compound, focusing on its synthetic utility, biological activities, and potential therapeutic applications.
Recent studies have highlighted the role of 1-Naphthalenecarbonitrile, 2-bromo- in the development of novel kinase inhibitors, particularly in targeting cancer-related pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the synthesis of selective cyclin-dependent kinase (CDK) inhibitors, which show promise in treating breast cancer and glioblastoma. The bromo-substituted naphthalene core was found to enhance binding affinity to the ATP-binding pocket of CDK2, as confirmed by X-ray crystallography.
In the realm of organic synthesis, innovative methodologies have been developed to utilize 138887-02-2 in palladium-catalyzed cross-coupling reactions. A breakthrough reported in Advanced Synthesis & Catalysis (2024) described a highly efficient Suzuki-Miyaura coupling protocol using this compound, achieving yields upwards of 92% with excellent functional group tolerance. This advancement significantly expands the toolbox for constructing complex naphthalene-based architectures in drug discovery programs.
From a pharmacological perspective, researchers have investigated the metabolic stability and pharmacokinetic properties of derivatives stemming from 1-Naphthalenecarbonitrile, 2-bromo-. A comprehensive ADME study published in Drug Metabolism and Disposition (2023) revealed that fluorinated analogs of this scaffold exhibit improved metabolic stability in human liver microsomes while maintaining target engagement, suggesting potential for further optimization in lead compound development.
The compound has also found applications in materials science, particularly in the development of organic semiconductors. A 2024 Nature Materials publication detailed how derivatives of 138887-02-2 can serve as electron-transport materials in organic light-emitting diodes (OLEDs), with the bromo substituent playing a crucial role in tuning the electronic properties of the resulting materials.
Looking forward, the unique structural features of 1-Naphthalenecarbonitrile, 2-bromo- continue to inspire innovative research directions. Current investigations are exploring its potential in PROTAC (proteolysis targeting chimera) design and as a building block for covalent inhibitors targeting cysteine residues. These emerging applications underscore the compound's enduring relevance in cutting-edge pharmaceutical research and its potential to contribute to the development of next-generation therapeutics.
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